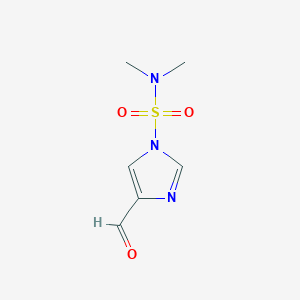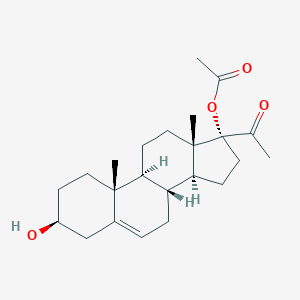
1-Boc-D-ピログルタミン酸エチルエステル
概要
説明
1-Boc-D-Pyroglutamic acid ethyl ester is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-D-Pyroglutamic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-D-Pyroglutamic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
残念ながら、さまざまな分野における具体的な用途は容易には入手できません。これは、合成に使用されている特定の分子に応じて、化合物が幅広いコンテキストで使用されている可能性があるためです。
医薬品合成
Boc保護アミノ酸、たとえば「1-Boc-D-ピログルタミン酸エチルエステル」は、ペプチド系医薬品の合成によく使用されます。 Boc基は合成中にアミノ酸を保護する役割を果たし、その後除去して目的の生成物を得ることができます .
研究開発
研究環境では、「1-Boc-D-ピログルタミン酸エチルエステル」を使用して、さまざまな分子を合成し研究できます。 これには、潜在的な新薬、材料、または化学プローブが含まれる場合があります .
化学産業
化学産業では、「1-Boc-D-ピログルタミン酸エチルエステル」のような化合物を用いて、商業的に価値のある他の化学物質を合成することができます .
生化学
生化学では、Boc保護アミノ酸はタンパク質の構造と機能の研究に使用できます。 それらはまた、修飾された性質を持つ修飾タンパク質を生成するために使用できます .
材料科学
材料科学では、「1-Boc-D-ピログルタミン酸エチルエステル」は、特定の性質を持つポリマーなど、新しい材料の合成に潜在的に使用できます .
農業
農業では、「1-Boc-D-ピログルタミン酸エチルエステル」のような化合物は、新しい農薬や肥料の合成に潜在的に使用できます<a aria-label="1: 6. Agriculture" data-citationid="a9add0e4-4577-dcd3-2e78-f20e8e0f9c98-44" h="ID=SERP,5015.1" href="https://www.medchemexpress.cn/
作用機序
Target of Action
1-Boc-D-Pyroglutamic acid ethyl ester is a Boc-protected Pyroglutamic acid derivative
Mode of Action
It is known that this compound is a boc-protected pyroglutamic acid derivative . This suggests that it may be used in the synthesis of other compounds or agents, possibly through deprotection of the Boc group.
Pharmacokinetics
Its molecular weight of 25728 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
As a Boc-protected Pyroglutamic acid derivative, it may be used in the synthesis of other compounds or agents .
Action Environment
It is recommended to store the compound at -20°c for long-term storage .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-Boc-D-Pyroglutamic acid ethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s interaction with enzymes such as proteases and peptidases is crucial for its role in proteomics research. These interactions often involve the cleavage of the Boc (tert-butoxycarbonyl) protecting group, which is essential for the subsequent formation of peptide bonds .
Cellular Effects
1-Boc-D-Pyroglutamic acid ethyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate enzyme activity can lead to changes in cell function, such as altered protein synthesis and degradation. These effects are particularly relevant in studies involving cell differentiation and proliferation, where 1-Boc-D-Pyroglutamic acid ethyl ester can impact the expression of specific genes and proteins.
Molecular Mechanism
At the molecular level, 1-Boc-D-Pyroglutamic acid ethyl ester exerts its effects through binding interactions with biomolecules. The compound’s Boc group is cleaved by specific enzymes, allowing it to participate in peptide bond formation. This process involves the activation or inhibition of enzymes, leading to changes in gene expression and protein synthesis. The molecular mechanism of 1-Boc-D-Pyroglutamic acid ethyl ester is thus closely linked to its role in peptide synthesis and proteomics research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-D-Pyroglutamic acid ethyl ester can change over time due to its stability and degradation. The compound is generally stable when stored in a dark, dry place at room temperature. Prolonged exposure to light and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that 1-Boc-D-Pyroglutamic acid ethyl ester can maintain its activity for extended periods under optimal storage conditions .
Dosage Effects in Animal Models
The effects of 1-Boc-D-Pyroglutamic acid ethyl ester vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and protein synthesis without causing adverse effects. At higher doses, it may exhibit toxic effects, such as cellular stress and apoptosis. These threshold effects are crucial for determining the optimal dosage for experimental studies involving 1-Boc-D-Pyroglutamic acid ethyl ester.
Metabolic Pathways
1-Boc-D-Pyroglutamic acid ethyl ester is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound interacts with enzymes such as peptidases and proteases, facilitating the cleavage of the Boc group and subsequent peptide bond formation. These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Boc-D-Pyroglutamic acid ethyl ester is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 1-Boc-D-Pyroglutamic acid ethyl ester are essential for its role in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of 1-Boc-D-Pyroglutamic acid ethyl ester is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of 1-Boc-D-Pyroglutamic acid ethyl ester is crucial for its activity and function in peptide synthesis and proteomics research .
特性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWGFSJHCFVOW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356252 | |
| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144978-35-8 | |
| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


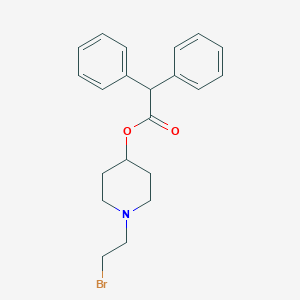

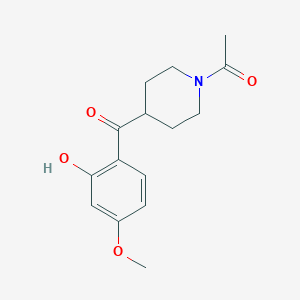
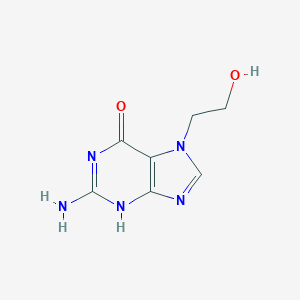
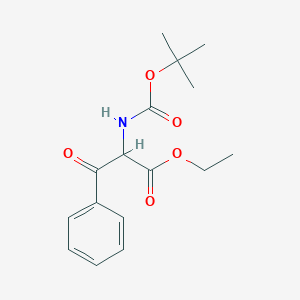
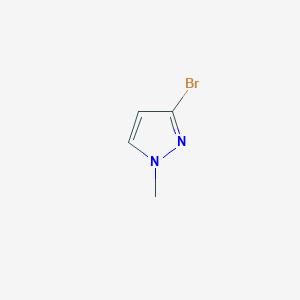
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
